Nitrarine 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

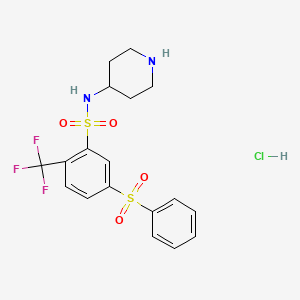

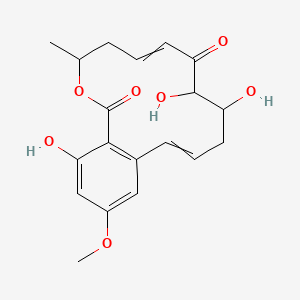

Nitrarine 2HCl is a compound with the molecular formula C20H27Cl2N3 and a molecular weight of 380.35 . It appears as a solid powder . It is known to be a hypotensive, spasmolytic, coronary dilator, and sedative in experimental arrhythmias . It is soluble in water, methanol, and ethanol .

Synthesis Analysis

The synthesis of Nitrarine involves dehydrogenation of the alkaloid nitrarine with selenium . This process results in spontaneous cyclizations to the racemic alkaloid skeleton once the reactive precursor, containing an imine and an enamine functionality, is treated with acid .Molecular Structure Analysis

The structure of Nitrarine has been established through a study of its chemical and physical properties, as well as from the results of x-ray structural analysis . The InChI Key for Nitrarine 2HCl is AJFJKGLXKPEJMU-DEPWHFIBSA-N .Physical And Chemical Properties Analysis

Nitrarine 2HCl is a solid powder . It has a melting point of 265-266 °C . It is soluble in water, methanol, and ethanol .Scientific Research Applications

Tetrandrine, a bis-benzylisoquinoline alkaloid like Nitrarine 2HCl, has been studied for its cardiovascular effects, particularly its antihypertensive action due to vasodilatory properties. It inhibits vascular contraction induced by various agents and affects calcium channels in cardiac and other cells (Kwan & Achike, 2002).

Tetrandrine also exhibits properties relevant to the treatment of circulatory disorders and inflammatory diseases. It interacts with alpha-adrenergic and muscarinic receptors and has shown effects on tissue structures, including heart remodeling and inhibition of angiogenesis (Kwan & Achike, 2002).

In the context of pharmacogenetics, various groups are researching drugs used to treat specific medical disorders, which could potentially include compounds like Nitrarine 2HCl. These efforts aim to correlate drug response with genetic variation, potentially impacting the application of such alkaloids (Giacomini et al., 2007).

The study of the spontaneous formation of complex polycyclic alkaloids like nitrarine under non-enzymic conditions provides insight into the metabolic pathways within certain plant genera, possibly guiding the synthesis and application of similar compounds in scientific research (Gravel et al., 2013).

The structure and properties of nitrarine have been investigated, which is crucial for understanding its potential applications in various fields, including medicine and pharmacology (Nasirov et al., 1975).

Research on endocrine-disrupting chemicals, which interfere with hormone biosynthesis and metabolism, might be relevant if Nitrarine 2HCl exhibits similar properties. This research is essential for assessing the public health impact of such compounds (Diamanti-Kandarakis et al., 2009).

Mechanism of Action

properties

IUPAC Name |

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJKGLXKPEJMU-DEPWHFIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrarine 2HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

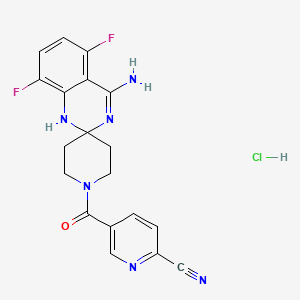

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)

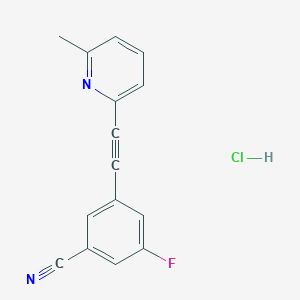

![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)